molecular formula C16H22N2O4 B1404652 Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate CAS No. 1616500-56-1

Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate

Cat. No. B1404652
M. Wt: 306.36 g/mol
InChI Key: CASYLQXBOISREB-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate is a chemical compound with the following properties:



  • IUPAC Name : Methyl 2-acetamido-3-(4-morpholinophenyl)propanoate

  • Molecular Formula : C₁₆H₂₂N₂O₄

  • Molecular Weight : 306.36 g/mol

  • Melting Point : 107 - 108°C

  • Physical Form : Solid



Molecular Structure Analysis

The molecular structure of Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate consists of a morpholine ring attached to a phenyl group via an acetamido linker. The compound’s backbone is a propanoate moiety. The arrangement of atoms and functional groups determines its chemical properties and reactivity.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, it likely participates in reactions typical of amides, esters, and aromatic compounds. Further research is needed to explore its reactivity and potential applications.



Physical And Chemical Properties Analysis


  • Solubility : Information on solubility in various solvents is not readily available.

  • Stability : The compound appears stable under standard conditions.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial and Hemolytic Activity : A study focused on synthesizing 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed significant antimicrobial activity against selected microbial species, highlighting potential applications in developing new antimicrobial agents with low toxicity (Gul et al., 2017).
  • Antifungal Agents : Research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as promising antifungal agents against Candida and Aspergillus species. Modifications to the morpholin-2-one core improved plasma stability while maintaining antifungal efficacy, indicating potential for developing broad-spectrum antifungal treatments (Bardiot et al., 2015).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : N-[Morpholin-4-yl(phenyl)methyl]acetamide demonstrated significant inhibition efficiency against mild steel corrosion in hydrochloric acid medium, showcasing its potential as an effective corrosion inhibitor. The study suggests applications in industrial settings to protect metal infrastructure (Nasser & Sathiq, 2016).

Drug Synthesis and Delivery

  • Prodrug Synthesis for Topical Drug Delivery : Novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid were synthesized and evaluated for topical drug delivery as potential prodrugs of naproxen. This study demonstrates the utility of morpholinyl derivatives in enhancing the skin permeation and solubility of pharmaceutical agents, potentially improving drug delivery systems (Rautio et al., 2000).

Safety And Hazards


  • Pictograms : GHS07 (Warning)

  • Hazard Statements : May cause skin, eye, and respiratory irritation (H302, H312, H332)

  • Precautionary Statements : Avoid inhalation, skin contact, and ingestion. Use appropriate protective measures.


For more detailed information, refer to the Material Safety Data Sheet (MSDS).


Future Directions

Researchers should explore its potential applications, biological activity, and structural modifications.

properties

IUPAC Name

methyl 2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-12(19)17-15(16(20)21-2)11-13-3-5-14(6-4-13)18-7-9-22-10-8-18/h3-6,15H,7-11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASYLQXBOISREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N2CCOCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701202614
Record name Phenylalanine, N-acetyl-4-(4-morpholinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate

CAS RN

1616500-56-1
Record name Phenylalanine, N-acetyl-4-(4-morpholinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616500-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, N-acetyl-4-(4-morpholinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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